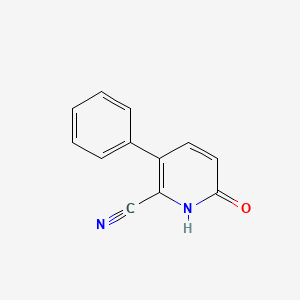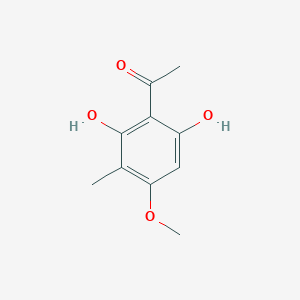
CID 154703046
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 154703046” is known as Copper Indium Disulfide/Zinc Sulfide Quantum Dots. These quantum dots are semiconductor nanocrystals that exhibit unique optical and electronic properties due to their nanoscale size.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper Indium Disulfide/Zinc Sulfide Quantum Dots can be synthesized using various methods, including colloidal synthesis, solvothermal synthesis, and hot-injection techniques. The colloidal synthesis method involves the reaction of copper, indium, and sulfur precursors in a coordinating solvent at elevated temperatures. The reaction conditions, such as temperature, time, and the concentration of precursors, play a crucial role in determining the size and properties of the quantum dots .
Industrial Production Methods
On an industrial scale, the production of these quantum dots often involves large-scale colloidal synthesis. This method is preferred due to its scalability and the ability to produce quantum dots with controlled size and high-quality optical properties. The process typically includes the purification and stabilization of the quantum dots to ensure their stability and performance in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Copper Indium Disulfide/Zinc Sulfide Quantum Dots undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the surface properties of the quantum dots, enhancing their stability and functionality .
Common Reagents and Conditions
Common reagents used in these reactions include thiols, amines, and phosphines. The reactions are typically carried out under inert conditions to prevent oxidation and degradation of the quantum dots. For example, the surface of the quantum dots can be passivated with thiol ligands to improve their stability and dispersibility in aqueous solutions .
Major Products
The major products formed from these reactions are surface-modified quantum dots with enhanced optical and electronic properties. These modifications can improve the quantum yield, photostability, and biocompatibility of the quantum dots, making them suitable for various applications .
Wissenschaftliche Forschungsanwendungen
Copper Indium Disulfide/Zinc Sulfide Quantum Dots have a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which Copper Indium Disulfide/Zinc Sulfide Quantum Dots exert their effects is primarily based on their quantum confinement effect. This effect arises from the nanoscale size of the quantum dots, which leads to discrete energy levels and size-dependent optical properties. The quantum dots interact with light and other electromagnetic radiation, resulting in unique absorption and emission spectra. These interactions are influenced by the surface chemistry and the surrounding environment of the quantum dots .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Copper Indium Disulfide/Zinc Sulfide Quantum Dots include:
- Cadmium Selenide Quantum Dots
- Lead Sulfide Quantum Dots
- Zinc Sulfide Quantum Dots
Uniqueness
Copper Indium Disulfide/Zinc Sulfide Quantum Dots are unique due to their low toxicity compared to cadmium-based quantum dots, making them more suitable for biological and medical applications. Additionally, their tunable emission properties and high quantum yield make them highly versatile for various scientific and industrial applications .
Eigenschaften
Molekularformel |
CuInSZn |
|---|---|
Molekulargewicht |
275.8 g/mol |
InChI |
InChI=1S/Cu.In.S.Zn |
InChI-Schlüssel |
XPVAATVRFNOVHD-UHFFFAOYSA-N |
Kanonische SMILES |
[S].[Cu].[Zn].[In] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


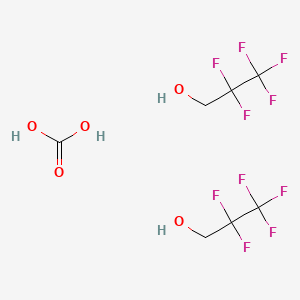
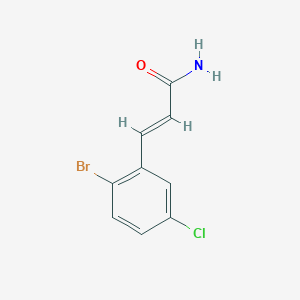

![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B12305065.png)
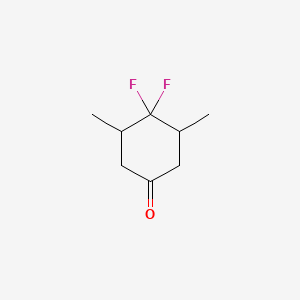
![(2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid](/img/structure/B12305072.png)

![Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12305080.png)
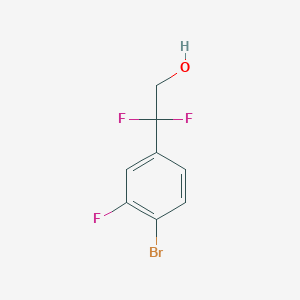
![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylbutane-1-sulfonamide;hydrochloride](/img/structure/B12305085.png)
![rac-(3aR,8aS)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis](/img/structure/B12305096.png)
![1-[1-Bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B12305100.png)
